Home > Products > Screening Compounds P122236 > alpha-Benzylindole-3-acetic acid
alpha-Benzylindole-3-acetic acid -

alpha-Benzylindole-3-acetic acid

Catalog Number: EVT-8556069
CAS Number:
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-Benzylindole-3-acetic acid is a synthetic compound derived from indole, a bicyclic structure that plays a significant role in many biological systems. This compound is notable for its potential applications in pharmacology and organic synthesis, particularly due to its structural similarity to various biologically active molecules. It is classified within the broader category of indole derivatives, which are known for their diverse chemical properties and biological activities.

Source and Classification

Alpha-Benzylindole-3-acetic acid is synthesized from indole and benzyl derivatives. The classification of this compound falls under the category of indole derivatives, which are widely recognized in medicinal chemistry for their roles as pharmaceuticals and agrochemicals. Indoles are often involved in the synthesis of various natural products and have been studied for their effects on human health, including anti-cancer and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of alpha-Benzylindole-3-acetic acid typically involves several steps:

  1. Benzylation: Indole is first benzylated using benzyl bromide in the presence of a base such as potassium hydroxide or sodium hydride.
  2. Formylation: The resulting benzylindole undergoes formylation to produce an aldehyde intermediate.
  3. Reduction: This aldehyde can then be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
  4. Carboxylation: Finally, carboxylation can be achieved through various methods, often involving carbon dioxide under specific conditions to yield alpha-Benzylindole-3-acetic acid.

Technical details regarding these reactions often include the use of solvents like dimethylformamide and reaction conditions such as temperature control and reaction time to optimize yields and purity .

Molecular Structure Analysis

Structure

Alpha-Benzylindole-3-acetic acid has a complex molecular structure characterized by an indole ring fused with a benzyl group and an acetic acid moiety. The general formula can be represented as C_{17}H_{16}N_{2}O_{2}, indicating the presence of two nitrogen atoms within the indole framework.

Data

The molecular weight of alpha-Benzylindole-3-acetic acid is approximately 284.32 g/mol. Its structural features include:

  • A fused bicyclic system (the indole).
  • A benzyl substituent at the nitrogen position.
  • An acetic acid side chain contributing to its acidity and reactivity.
Chemical Reactions Analysis

Reactions

Alpha-Benzylindole-3-acetic acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amidation: It can also react with amines to form amides, which are important in drug development.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of other indole derivatives.

These reactions are facilitated by varying catalysts and conditions, often requiring specific temperatures and solvents to achieve desired outcomes .

Mechanism of Action

The mechanism by which alpha-Benzylindole-3-acetic acid exerts its biological effects is primarily linked to its interaction with specific receptors or enzymes in biological systems. It has been shown to modulate pathways related to inflammation and cell growth, potentially acting as an agonist or antagonist at certain targets.

Data from studies indicate that compounds with similar structures often influence signaling pathways associated with cancer cell proliferation and apoptosis, suggesting a similar potential for alpha-Benzylindole-3-acetic acid .

Physical and Chemical Properties Analysis

Physical Properties

Alpha-Benzylindole-3-acetic acid typically appears as a white crystalline solid. Its melting point ranges around 150-155 °C, depending on purity and crystallization conditions.

Chemical Properties

The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic indole structure. Its acidic nature allows it to participate in various chemical reactions typical for carboxylic acids.

Relevant data includes:

  • pKa value: Approximately 4.5, indicating moderate acidity.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or oxidizing agents .
Applications

Alpha-Benzylindole-3-acetic acid has several scientific uses:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer or inflammatory diseases due to its structural properties.
  2. Synthetic Chemistry: Utilized as an intermediate in synthesizing more complex organic molecules or natural products.
  3. Research Tool: Employed in biological assays to study receptor interactions and signaling pathways related to indoles.
Introduction to α-Benzylindole-3-Acetic Acid in Contemporary Medicinal Chemistry

Historical Context of Indole Derivatives in Drug Discovery

Indole derivatives have constituted an indispensable chemotype in pharmacopeia for over a century, their prominence rooted in their remarkable biomimicry and receptor compatibility. The indole nucleus serves as the architectural foundation for endogenous signaling molecules, including serotonin (5-hydroxytryptamine), melatonin, and the auxin phytohormone indole-3-acetic acid. This intrinsic biological integration facilitated the early adoption of indole alkaloids as therapeutic agents, exemplified by reserpine—isolated from Rauwolfia serpentina in the 1950s—which revolutionized hypertension management through its norepinephrine-depleting action within sympathetic nerve terminals [5] [9]. The latter half of the 20th century witnessed an explosion in synthetic indole pharmacology, with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, which leveraged the indole acetic acid scaffold for cyclooxygenase inhibition, providing potent anti-inflammatory and analgesic effects [5]. Concurrently, the discovery of vinca alkaloids vinblastine and vincristine established indoles as cornerstone antineoplastic agents, disrupting microtubule dynamics in rapidly dividing cells [5].

Table 1: Seminal Indole Derivatives in Therapeutic Development

CompoundTherapeutic ClassKey Pharmacological ActionApproval Era
ReserpineAntihypertensiveDepletes catecholamine stores in nerve terminals1950s
IndomethacinNonsteroidal Anti-InflammatoryCyclooxygenase inhibition1960s
VincristineAntineoplasticMicrotubule polymerization inhibition1960s
SumatriptanAntimigraineSerotonin (5-HT1B/1D) receptor agonism1990s
DelavirdineAntiretroviral (NNRTI)HIV-1 reverse transcriptase inhibition1990s
SunitinibAntineoplastic (TKI)Multi-targeted receptor tyrosine kinase inhibition2000s

The 21st century has seen indole scaffolds permeate diverse therapeutic arenas, particularly antiviral and metabolic disease domains. Delavirdine, a first-generation non-nucleoside reverse transcriptase inhibitor, demonstrated the scaffold's adaptability in combating human immunodeficiency virus through allosteric enzyme inhibition [5] [9]. More recently, the emergence of epalrestat—an indole-2-carboxylic acid derivative—as the only clinically approved aldose reductase inhibitor for diabetic neuropathy underscores the scaffold's relevance in metabolic disorder therapeutics [2] [7]. This historical trajectory illuminates the indole nucleus as a "privileged scaffold," a term coined to describe molecular frameworks capable of high-affinity interactions with diverse biological targets through strategic substituent positioning [5]. The structural plasticity of indole derivatives enables precise tuning of electronic properties, lipophilicity, and three-dimensional conformation, facilitating optimization for target engagement, bioavailability, and metabolic stability—attributes that positioned indole chemotypes as ideal starting points for developing α-benzylindole-3-acetic acid.

Structural Evolution from Indole-3-Acetic Acid to α-Benzylindole-3-Acetic Acid

Indole-3-acetic acid represents the quintessential auxin phytohormone governing fundamental processes of plant growth and development, including cell elongation, vascular differentiation, and phototropic responses. Its endogenous biosynthesis occurs predominantly through tryptophan-dependent pathways, with indole-3-pyruvic acid serving as a key intermediate [1] [3]. The molecule comprises an indole ring system linked to an acetic acid moiety at the C3 position, creating a planar structure with limited steric hindrance. While indispensable in plant physiology, indole-3-acetic acid exhibits suboptimal pharmacokinetic and pharmacodynamic properties for mammalian therapeutics, including rapid β-oxidative metabolism, limited membrane permeability, and promiscuous receptor interactions leading to off-target effects [1] [6]. These limitations catalyzed systematic structural refinements aimed at enhancing target specificity and metabolic stability.

The strategic incorporation of a benzyl group at the α-carbon of the acetic acid side chain constitutes a transformative modification, yielding α-benzylindole-3-acetic acid. This benzyl appendage introduces critical steric and electronic alterations:

  • Conformational Restriction & Target Complementarity: The benzyl moiety imposes torsional constraints on the side chain, reducing rotational freedom and pre-organizing the molecule into bioactive conformations that enhance fit within hydrophobic pockets of target proteins. This restriction proved particularly advantageous for engagement with the aldose reductase catalytic cavity, where the benzyl group occupies a lipophilic subpocket adjacent to the nicotinamide adenine dinucleotide phosphate cofactor-binding domain [2] [8].
  • Enhanced Hydrophobic Interactions: The aromatic benzyl ring engages in π-π stacking interactions with phenylalanine residues (e.g., Phe122 and Phe124 in human aldose reductase) that are absent in unsubstituted indole-3-acetic acid. These interactions substantially increase binding affinity and residence time, as evidenced by computational docking studies comparing the two structures [2] [8].
  • Metabolic Stabilization: The α-benzyl substitution impedes β-oxidation of the acetic acid side chain—a primary degradation pathway for indole-3-acetic acid in mammalian systems. This modification significantly extends plasma half-life and improves oral bioavailability, addressing a critical limitation of the parent compound [6].
  • Receptor Selectivity Modulation: While indole-3-acetic acid interacts promiscuously with auxin receptors (Transport Inhibitor Response 1) and aryl hydrocarbon receptors, the benzyl extension sterically occludes binding to Transport Inhibitor Response 1, directing selectivity toward aldose reductase and mitochondrial targets. This selective targeting mitigates off-receptor effects, particularly those mediated through aryl hydrocarbon receptor activation, which can elicit undesirable xenobiotic responses [1] [6].

Table 2: Structural and Bioactivity Comparison of Indole-3-Acetic Acid and α-Benzylindole-3-Acetic Acid

PropertyIndole-3-Acetic Acidα-Benzylindole-3-Acetic Acid
Molecular FormulaC10H9NO2C17H15NO2
Molecular Weight (g/mol)175.19265.31
Key Structural FeaturesPlanar indole-acetate systemSterically hindered α-branched side chain
Aldose Reductase InhibitionWeak (IC50 >100 μM)Potent (IC50 <10 μM)
Mitochondrial UncouplingMinimalSignificant (EC50 ~5-20 μM)
Metabolic StabilityLow (rapid β-oxidation)Enhanced (resistant to β-oxidation)
Transport Inhibitor Response 1 AffinityHigh (natural ligand)Low (steric hindrance)

The structural evolution toward α-benzylindole-3-acetic acid reflects a rational design strategy informed by crystallographic insights into aldose reductase-inhibitor complexes. Molecular modeling revealed that aldose reductase inhibitors like epalrestat achieve potency through hydrophobic anchoring via fused ring systems [2] [7]. The benzyl group in α-benzylindole-3-acetic acid mimics this pharmacophore, providing analogous hydrophobic stabilization while maintaining synthetic accessibility. Furthermore, the compound preserves the carboxylic acid functionality essential for ionic interaction with the catalytic residues (Tyr48 and His110) in aldose reductase, ensuring target engagement fidelity [2] [7]. This deliberate molecular hybridization—combining the metabolic advantages of α-substituted indole acetic acids with the target specificity of aldose reductase inhibitor pharmacophores—exemplifies structure-based drug design addressing multiple therapeutic requirements simultaneously.

Rationale for Targeting Aldose Reductase and Mitochondrial Pathways in Metabolic Disorders

The therapeutic design of α-benzylindole-3-acetic acid strategically addresses two interconnected pathological axes in metabolic diseases—the polyol pathway flux driven by aldose reductase hyperactivity and mitochondrial inefficiency in insulin-sensitive tissues. This dual-targeting approach recognizes the multifactorial pathogenesis of diabetic complications and insulin resistance, necessitating compounds with polypharmacological profiles.

Aldose Reductase as a Therapeutic Nexus in Diabetic Complications: Under normoglycemic conditions, aldose reductase maintains a minor role in glucose metabolism, processing less than 3% of cellular glucose due to its low substrate affinity (Km ≈ 100 mM for glucose) compared to hexokinase (Km ≈ 0.1 mM) [7]. However, chronic hyperglycemia dramatically increases flux through the polyol pathway, with up to 30% of glucose metabolized via aldose reductase in vulnerable tissues such as nerves, retina, and kidneys [7]. This enzymatic hyperactivity initiates a cascade of pathological events:

  • Osmotic Stress: Intracellular sorbitol accumulation exceeds membrane transport capacity, creating hyperosmotic stress that triggers compensatory depletion of osmolytes like taurine and myoinositol, impairing sodium-potassium adenosine triphosphatase function and disrupting ion homeostasis in neural and ocular tissues [7].
  • Redox Imbalance: Aldose reductase consumes nicotinamide adenine dinucleotide phosphate during sorbitol production, depleting cellular reducing equivalents required for glutathione regeneration. This compromises antioxidant defenses precisely when reactive oxygen species generation escalates due to mitochondrial electron overflow from excessive glucose oxidation [7].
  • Advanced Glycation End Product Precursors: Fructose generated from sorbitol oxidation by sorbitol dehydrogenase serves as a potent glycating agent, accelerating advanced glycation end product formation. These cross-linked proteins activate receptors for advanced glycation end products, propagating inflammation and vascular dysfunction through nuclear factor kappa-light-chain-enhancer of activated B cells and transforming growth factor beta signaling [7].

Table 3: Pathogenic Metabolites in the Polyol Pathway and Their Implications

MetaboliteEnzyme ResponsiblePathological ConsequenceTherapeutic Intervention
SorbitolAldose reductaseOsmotic stress, myoinositol depletion, Na+/K+ ATPase inhibitionAldose reductase inhibition
FructoseSorbitol dehydrogenaseAdvanced glycation end product formation, uric acid productionFructokinase inhibition
NADPH DepletionAldose reductaseReduced glutathione regeneration, oxidative stressNrf2 activators, antioxidant co-administration
NAD+ ElevationSorbitol dehydrogenaseActivation of poly(ADP-ribose) polymerase, DNA repair exhaustionPoly(ADP-ribose) polymerase inhibitors

Mitochondrial Uncoupling as a Metabolic Corrective: Parallel to its aldose reductase inhibitory activity, α-benzylindole-3-acetic acid demonstrates mitochondrial protonophoric properties analogous to those observed in structurally related compounds like AK-4 [2]. This uncoupling mechanism dissipates the proton gradient across the inner mitochondrial membrane, reducing adenosine triphosphate synthesis efficiency while increasing oxygen consumption and substrate oxidation. In the context of insulin resistance and non-alcoholic fatty liver disease, this bioenergetic shift confers multiple therapeutic advantages:

  • Lipid Oxidation Enhancement: Mitochondrial uncoupling elevates fatty acid β-oxidation to compensate for reduced adenosine triphosphate yield per oxygen molecule consumed. This reduces ectopic lipid deposition in muscle and liver, ameliorating lipotoxicity-induced insulin resistance. The compound's ability to activate peroxisome proliferator-activated receptor gamma coactivator 1-alpha further amplifies mitochondrial biogenesis, creating a self-reinforcing cycle of improved oxidative capacity [2] [4].
  • Reactive Oxygen Species Mitigation: By reducing the mitochondrial membrane potential, uncoupling diminishes electron leak from the electron transport chain, thereby decreasing superoxide generation. This antioxidant effect complements aldose reductase inhibition by breaking the reciprocal amplification between polyol pathway flux and oxidative stress [2] [7].
  • Glucose Utilization Shift: Uncoupling activates 5' adenosine monophosphate-activated protein kinase, enhancing glucose transporter 4 translocation and glucose uptake independently of insulin signaling. This insulin-sensitizing mechanism operates synergistically with aldose reductase inhibition, which preserves cellular redox balance and prevents glucose diversion into pathogenic polyol metabolism [2] [4].

The molecular rationale for combining aldose reductase inhibition with mitochondrial uncoupling in α-benzylindole-3-acetic acid stems from the pathophysiological crosstalk between these pathways. Aldose reductase-generated oxidative stress impairs mitochondrial function through protein carbonylation and mitochondrial DNA damage, while mitochondrial dysfunction exacerbates hyperglycemia by reducing glucose-disposal capacity—a vicious cycle underlying progressive metabolic deterioration [2] [7]. Simultaneously targeting both pathways creates a therapeutic virtuous cycle: aldose reductase inhibition preserves mitochondrial integrity, while mitochondrial uncoupling enhances glucose oxidation and reduces substrate availability for aldose reductase. This coordinated mechanism positions α-benzylindole-3-acetic acid as a prototype for next-generation multi-target therapeutics addressing the complex pathophysiology of diabetic complications and associated metabolic disorders.

Properties

Product Name

alpha-Benzylindole-3-acetic acid

IUPAC Name

2-(1H-indol-3-yl)-3-phenylpropanoic acid

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C17H15NO2/c19-17(20)14(10-12-6-2-1-3-7-12)15-11-18-16-9-5-4-8-13(15)16/h1-9,11,14,18H,10H2,(H,19,20)

InChI Key

NSADSNGEWDWSMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CNC3=CC=CC=C32)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.